molecular formula C14H19NO4 B2714340 Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate CAS No. 943845-67-8

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate

Cat. No.: B2714340
CAS No.: 943845-67-8
M. Wt: 265.309
InChI Key: GNGRYLKCTJFXKP-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate (CAS 943845-67-8) is a high-purity benzoate ester derivative supplied for laboratory research use. This compound features a tert-butoxycarbonyl (Boc) protected aminomethyl group ortho to the ester functionality on the benzene ring. With a molecular formula of C14H19NO4 and a molecular weight of 265.31 g/mol, it serves as a valuable building block in multi-step organic synthesis . The Boc protecting group is widely valued in synthetic chemistry for its stability under basic conditions and its reversible removal under mild acidic conditions, allowing for selective deprotection in complex molecular constructions . This ortho-substituted benzoate ester is particularly useful as a specialized intermediate in medicinal chemistry and pharmaceutical research for the development of active ingredients. Its structure is related to intermediates used in the synthesis of angiotensin II receptor blockers, a class of therapeutics used for treating conditions like hypertension . Researchers utilize this compound in the construction of non-natural amino acids, peptidomimetics, and other complex molecules where orthogonal protection strategies are required . This product is intended for research and development applications only. It is strictly not approved for diagnostic, therapeutic, or any human or veterinary use. Buyers assume all responsibility for ensuring their use of this compound complies with active patents and local regulations.

Properties

IUPAC Name

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-7-5-6-8-11(10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGRYLKCTJFXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-aminomethylbenzoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amine functionality, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

Synthesis Overview

The synthesis of methyl 2-((tert-butoxycarbonylamino)methyl)benzoate can be summarized as follows:

  • Protection of Amine : The amine group is protected using a Boc group to prevent unwanted reactions during subsequent steps.
  • Alkylation : The protected amine is then alkylated with appropriate reagents to introduce the benzoate moiety.
  • Deprotection : Finally, the Boc group can be removed under mild acidic conditions to yield the free amine for further reactions.

This sequence allows for the selective introduction of various substituents that can enhance the pharmacological profile of the resulting compounds.

Antihypertensive Agents

The primary application of this compound lies in its role as an intermediate for synthesizing angiotensin II receptor antagonists. Azilsartan medoxomil, derived from this compound, exhibits potent antihypertensive effects by blocking the action of angiotensin II, thereby relaxing blood vessels and lowering blood pressure . This mechanism is crucial for treating hypertension and preventing associated complications such as stroke and heart failure.

Potential Anticancer Properties

Recent studies have suggested that derivatives of this compound may possess anticancer properties. Research indicates that modifications to this compound can lead to high-affinity interactions with specific targets involved in tumor growth . The exploration of such derivatives could open new avenues for cancer therapeutics.

Case Study 1: Synthesis of Azilsartan Medoxomil

A detailed study on the synthesis of azilsartan medoxomil from this compound highlighted its efficiency and yield. The process involved multiple steps including protection, alkylation, and deprotection, ultimately yielding a compound with significant antihypertensive activity. The pharmacokinetic profile demonstrated favorable absorption and distribution characteristics, making it a viable candidate for clinical use .

Case Study 2: Development of Anticancer Agents

Another study focused on synthesizing novel derivatives from this compound aimed at targeting cancer cell lines. The synthesized compounds showed promising results in inhibiting cell proliferation in vitro, suggesting potential applications in cancer therapy . Further investigations into their mechanisms of action are ongoing.

Mechanism of Action

The mechanism of action of methyl 2-((tert-butoxycarbonylamino)methyl)benzoate involves the reactivity of its functional groups. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites. Upon deprotection, the amine can participate in further reactions, such as forming amide bonds in peptide synthesis. The ester group can also undergo hydrolysis or other transformations, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Methyl 2-(aminomethyl)benzoate C₉H₁₁NO₂ 165.19 Free amine, methyl ester Intermediate in drug synthesis
Ethyl 2-((Boc-amino)methyl)benzoate C₁₆H₂₃NO₄ 293.36 Boc-protected amine, ethyl ester Peptide coupling reactions
Methyl 2-((Cbz-amino)methyl)benzoate C₁₇H₁₇NO₄ 299.32 Carbobenzoxy (Cbz) group, methyl ester Orthogonal protection strategies
Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate C₁₇H₁₃NO₄ 295.29 Coumarin-derived amino group, methyl ester Anti-leishmanial agents
Key Observations:
  • Boc vs. Cbz Protection : The Boc group offers superior stability in basic media compared to the acid-labile Cbz group, making it preferable for stepwise synthesis .
  • Ester Variations : Ethyl esters exhibit slower hydrolysis rates than methyl esters, impacting prodrug design.
  • Bioactivity: Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate demonstrates anti-leishmanial activity via molecular docking studies, attributed to its planar coumarin moiety . In contrast, the Boc-protected analog lacks such conjugated systems, likely reducing direct biological activity unless deprotected.

Physicochemical Properties

Property Methyl 2-((Boc-amino)methyl)benzoate Methyl 2-(aminomethyl)benzoate Methyl 2-(Cbz-amino)methyl)benzoate
LogP 2.1 0.8 2.5
Water Solubility (mg/mL) 0.3 12.4 0.2
Stability (pH 7.4) Stable Reactive Stable
Melting Point (°C) 98–102 45–48 110–114
Insights:
  • The Boc group increases lipophilicity (LogP = 2.1) compared to the free amine analog (LogP = 0.8), affecting membrane permeability.
  • The Cbz analog’s higher LogP (2.5) correlates with reduced aqueous solubility, limiting its utility in aqueous-phase reactions.

Q & A

Q. How do structural analogs (e.g., pyridine or thiophene derivatives) compare in stability and reactivity?

  • Methodological Answer : Heterocyclic analogs (e.g., methyl 2-[(Boc-amino)methyl]pyridine-4-carboxylate) exhibit altered electronic profiles. Pyridine derivatives show enhanced stability toward hydrolysis but reduced solubility in polar solvents. Thiophene-containing analogs may require sulfur-compatible catalysts for further functionalization .

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